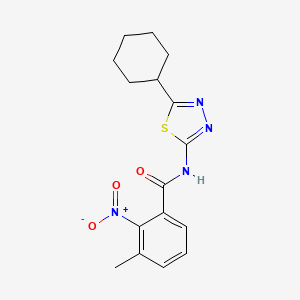![molecular formula C15H13ClN2O3S B5822646 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5822646.png)
4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid, also known as CMAC, is a chemical compound with potential applications in scientific research. It belongs to the class of thioamides and is a derivative of benzoic acid. CMAC is a white powder that is soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).
Mecanismo De Acción
The mechanism of action of 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. CAIX plays a role in maintaining the pH balance of cancer cells, and its inhibition can lead to cell death. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators like prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its potential as a fluorescent probe for imaging cancer cells. This can allow researchers to study the behavior of cancer cells in real-time. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other cancer drugs. However, one limitation of using this compound is its low yield in the synthesis process, which can make it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid. One potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Another direction is the study of this compound's potential as an anti-inflammatory agent, particularly in the treatment of conditions like rheumatoid arthritis. Additionally, the use of this compound as a fluorescent probe for imaging cancer cells could be further explored, potentially leading to the development of new cancer diagnostic tools.
Métodos De Síntesis
The synthesis of 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid can be achieved by reacting 5-chloro-2-methoxyaniline with thiophosgene in the presence of a base like triethylamine. The resulting intermediate is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to produce this compound. The yield of this reaction is around 50%.
Aplicaciones Científicas De Investigación
4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as a fluorescent probe for imaging cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-21-13-7-4-10(16)8-12(13)18-15(22)17-11-5-2-9(3-6-11)14(19)20/h2-8H,1H3,(H,19,20)(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPFLIFDTYCMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5822570.png)


![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5822582.png)
![4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5822602.png)



![6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5822616.png)
![methyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5822617.png)



![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-4H-1,2,4-triazol-3-ylglycinamide](/img/structure/B5822638.png)
